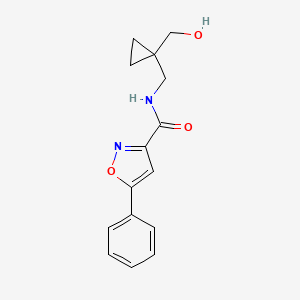

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-10-15(6-7-15)9-16-14(19)12-8-13(20-17-12)11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZQLAEDSRFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be done using formaldehyde and a suitable base.

Synthesis of the phenylisoxazole moiety: The phenylisoxazole ring can be synthesized through a cyclization reaction involving a phenylhydrazine derivative and a suitable diketone or ketoester.

Coupling of the cyclopropyl and phenylisoxazole moieties: This step involves the formation of a carbon-carbon bond between the cyclopropyl and phenylisoxazole groups, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Substitution: The phenylisoxazole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, borane, or other strong reducing agents.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives of the phenylisoxazole moiety.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies investigating the biological activity of cyclopropyl and phenylisoxazole derivatives, including their potential as antimicrobial, anti-inflammatory, or anticancer agents.

Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Material Science: It can be explored for its potential use in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets may include enzymes involved in metabolic pathways, receptors on cell surfaces, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxylate: A similar compound with an ester functional group instead of a carboxamide.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-thiocarboxamide: A similar compound with a thiocarboxamide functional group instead of a carboxamide.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-sulfonamide: A similar compound with a sulfonamide functional group instead of a carboxamide.

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group can impart rigidity and stability, while the phenylisoxazole moiety can provide aromaticity and potential for various chemical modifications. The carboxamide functional group can enhance solubility and facilitate interactions with biological targets.

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various organic reactions involving isoxazole derivatives and cyclopropyl compounds. The synthesis typically involves the reaction of 5-phenylisoxazole-3-carboxylic acid with hydroxymethyl cyclopropyl amine under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it effectively inhibits the proliferation of HeLa cells with an IC50 value in the low micromolar range (approximately 2–5 µM). This suggests a potent anticancer potential, possibly through the induction of apoptosis or cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.0 | Induction of apoptosis |

| MCF-7 | 3.5 | Inhibition of cell proliferation |

| A549 | 2.8 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect may be mediated through the inhibition of NF-kB signaling pathways.

Study 1: Anticancer Efficacy in Animal Models

A recent study investigated the in vivo efficacy of this compound in mouse models bearing xenografts of human tumors. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone, supporting its potential as an effective therapeutic agent.

Study 2: Mechanistic Insights into Anti-inflammatory Action

Another study focused on elucidating the molecular mechanisms underlying the anti-inflammatory effects of this compound. The findings revealed that it inhibits the activation of NF-kB by preventing its translocation to the nucleus, thereby reducing the expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 5-phenylisoxazole-3-carboxylic acid with a cyclopropane-containing amine derivative. A common approach uses carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) under nitrogen at 0–25°C. Reaction optimization includes adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1.2–1.5 equivalents of coupling reagent), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Data : Yields for analogous isoxazole carboxamides range from 18% to 65%, depending on steric hindrance and substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on the isoxazole ring proton (δ 6.5–7.0 ppm, singlet) and cyclopropane methylene protons (δ 1.0–1.5 ppm, multiplet). Confirm amide bond formation via carbonyl carbon resonance at δ 165–170 ppm in NMR .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns specific to the cyclopropane and isoxazole moieties .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. 25°C) using HPLC-UV. For biological assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results from cell-free systems (e.g., enzyme inhibition assays) vs. cellular models (e.g., mitochondrial respiration assays in isolated mouse liver mitochondria ).

- Dose-Response Curves : Use Hill slope analysis to differentiate nonspecific effects (shallow slopes) from target engagement (steep slopes).

- Off-Target Screening : Employ proteome-wide affinity pulldown assays or thermal shift profiling to identify unintended interactions .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups on the phenyl ring to reduce cytochrome P450-mediated oxidation.

- Prodrug Design : Mask the hydroxymethyl group on the cyclopropane with labile esters (e.g., acetyl or pivaloyl) to enhance bioavailability .

- In Vitro Microsomal Assays : Monitor metabolite formation using LC-MS/MS with liver microsomes from multiple species (human, mouse, rat) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopropane moiety in target binding?

- Methodological Answer :

- Analog Synthesis : Replace the cyclopropane with other strained rings (e.g., bicyclo[1.1.1]pentane) or flexible chains.

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics.

- Computational Modeling : Perform molecular dynamics simulations to analyze steric constraints and hydrophobic interactions at the binding site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.